N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754667
InChI: InChI=1S/C7H10N2S/c1-8-7-9-5-3-2-4-6(5)10-7/h2-4H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol

N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

CAS No.:

Cat. No.: VC15754667

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine -

Specification

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Standard InChI InChI=1S/C7H10N2S/c1-8-7-9-5-3-2-4-6(5)10-7/h2-4H2,1H3,(H,8,9)
Standard InChI Key FUECFQROLLZGCG-UHFFFAOYSA-N
Canonical SMILES CNC1=NC2=C(S1)CCC2

Introduction

Structural and Chemical Identity

Molecular Architecture

N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine features a bicyclic framework comprising a five-membered cyclopentane ring fused to a thiazole moiety. The thiazole ring (a heterocycle containing nitrogen and sulfur atoms) is substituted with a methylamine group at the 2-position, while the cyclopentane component contributes to the compound’s rigidity and stereochemical complexity . The IUPAC name, N-methyl-5,6-dihydro-4H-cyclopenta[d] thiazol-2-amine, reflects this arrangement, with the "5,6-dihydro-4H" designation indicating partial saturation of the cyclopentane ring.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1016696-13-1
Molecular FormulaC₇H₁₀N₂S
Molecular Weight154.24 g/mol
IUPAC NameN-methyl-5,6-dihydro-4H-cyclopenta[d] thiazol-2-amine
Canonical SMILESCNC1=NC2=C(S1)CCC2
InChI KeyFUECFQROLLZGCG-UHFFFAOYSA-N

Data sources:

Synthetic Methodologies

General Synthetic Approaches for Thiazole Derivatives

Thiazole synthesis often relies on cyclocondensation reactions between α-haloketones and thioureas or thioamides. The Hantzsch thiazole synthesis, for instance, combines haloketones with thioamides in the presence of ammonia to form the thiazole core . For bicyclic systems like N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine, annulation strategies using preformed cyclopentane precursors are likely employed.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1CyclocondensationCyclopentanone, NH₄OAc, 120°C
2MethylationCH₃I, K₂CO₃, DMF

Physicochemical Properties

Solubility and Stability

While empirical data are scarce, the compound’s logP (estimated via computational tools) suggests moderate lipophilicity, favoring solubility in organic solvents like ethanol or DMSO. The presence of a secondary amine may render it susceptible to oxidation, necessitating storage under inert atmospheres.

Thermal Properties

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) given thiazoles’ kinase inhibitory roles .

  • Structure-Activity Relationships (SAR): Modifying the cyclopentane ring’s saturation to tune lipophilicity and bioactivity.

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